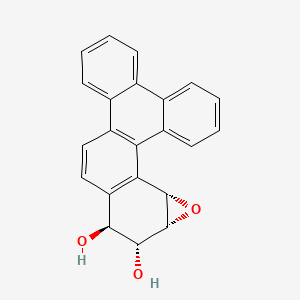

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Description

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(g)chrysene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential to form DNA adducts, leading to mutations and cancer.

Properties

CAS No. |

119479-47-9 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(16S,18R,19R,20S)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |

InChI |

InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |

InChI Key |

GZHHSQMUVHHNOY-LNRXMEIDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the following steps:

Oxidation of Benzo(g)chrysene: Benzo(g)chrysene is first oxidized to form benzo(g)chrysene-11,12-dihydrodiol.

Epoxidation: The dihydrodiol is then subjected to epoxidation to form the final product, this compound.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research rather than commercial applications. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more reactive species.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.

Reduction: Sodium borohydride (NaBH4) can be used for reducing the epoxide group.

Substitution: Nucleophiles like hydroxide ions (OH-) can open the epoxide ring.

Major Products

The major products formed from these reactions include various diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of PAH derivatives.

Biology: Investigated for its role in forming DNA adducts and inducing mutations.

Medicine: Studied for its carcinogenic properties and potential to cause cancer.

Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of (+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide involves its interaction with DNA. The compound forms DNA adducts by covalently binding to DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and potentially lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another PAH derivative known for its carcinogenic properties.

Dibenzo(a,l)pyrene-11,12-dihydrodiol-13,14-epoxide: Similar structure and reactivity.

Uniqueness

(+)-anti-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure and the particular DNA adducts it forms. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.